L-Glutathione reduced-13C

Catalog No.
S15743168
CAS No.
M.F
C10H17N3O6S
M. Wt
308.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Glutathione reduced-13C

Product Name

L-Glutathione reduced-13C

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanyl(113C)propan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C10H17N3O6S

Molecular Weight

308.32 g/mol

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i9+1

InChI Key

RWSXRVCMGQZWBV-MFPUQRTKSA-N

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)[13C](=O)NCC(=O)O)[C@@H](C(=O)O)N

L-Glutathione reduced-13C is a stable isotope-labeled form of L-Glutathione, which is a tripeptide composed of three amino acids: glutamate, cysteine, and glycine. This compound plays a critical role in cellular processes, particularly in antioxidant defense and detoxification. The addition of the carbon-13 isotope allows for enhanced tracking and analysis in metabolic studies using nuclear magnetic resonance spectroscopy.

L-Glutathione, often referred to simply as glutathione, exists in two forms: the reduced form (L-Glutathione reduced) and the oxidized form (L-Glutathione disulfide). The reduced form is the active antioxidant, while the oxidized form is produced during the detoxification process. The chemical formula for L-Glutathione reduced-13C is C10H17N3O6S, with a molecular weight of approximately 307.32 g/mol .

  • Oxidation and Reduction: The primary role of L-Glutathione reduced-13C is as a reducing agent. It can be oxidized to form L-Glutathione disulfide, which involves the formation of a disulfide bond between two glutathione molecules.
    2GSHGSSG+2H+2\text{GSH}\rightleftharpoons \text{GSSG}+2\text{H}^+
  • Conjugation Reactions: L-Glutathione reduced-13C conjugates with various xenobiotics and endogenous compounds to enhance their solubility for excretion. This reaction is catalyzed by glutathione S-transferases.
  • S-glutathionylation: This reaction involves the addition of glutathione to cysteine residues on proteins, affecting their function and activity.
  • Reduction of Peroxides: L-Glutathione reduced-13C can reduce hydrogen peroxide and lipid peroxides through reactions catalyzed by glutathione peroxidases.

L-Glutathione reduced-13C exhibits significant biological activities:

  • Antioxidant Defense: It protects cells from oxidative stress by neutralizing free radicals and reactive oxygen species.
  • Detoxification: It plays a crucial role in detoxifying harmful compounds through conjugation reactions, facilitating their excretion from the body.
  • Regulation of Cellular Functions: By participating in redox signaling pathways, L-Glutathione influences various cellular processes, including cell proliferation, apoptosis, and immune response .

The synthesis of L-Glutathione reduced-13C can be achieved through several methods:

  • Biosynthesis: In vivo synthesis occurs via two enzymatic steps:
    • The first step involves the condensation of glutamate and cysteine to form gamma-glutamylcysteine, catalyzed by glutamate cysteine ligase.
    • In the second step, glycine is added to gamma-glutamylcysteine by glutathione synthetase to produce L-Glutathione.
  • Chemical Synthesis: Laboratory synthesis may involve protecting group strategies for amino acids followed by coupling reactions to assemble the tripeptide structure. Isotope labeling can be incorporated during the synthesis process to produce L-Glutathione reduced-13C specifically.

L-Glutathione reduced-13C has various applications in research and clinical settings:

  • Metabolic Studies: Utilized in metabolic tracing studies due to its stable isotope labeling, allowing researchers to track metabolic pathways involving glutathione.
  • Antioxidant Supplementation: Used in nutraceutical formulations aimed at enhancing antioxidant defenses in humans.
  • Drug Development: Investigated for its potential role in drug resistance mechanisms and as a target for therapeutic interventions in diseases characterized by oxidative stress .

Research on interaction studies involving L-Glutathione reduced-13C focuses on its role as a cofactor in enzymatic reactions and its interactions with various drugs:

  • Interactions with Xenobiotics: Studies demonstrate that L-Glutathione reduces toxicity by conjugating with harmful substances such as acetaminophen metabolites.
  • Protein Interactions: Investigations into how S-glutathionylation modifies protein function reveal insights into redox signaling pathways and cellular responses to oxidative stress .

Similar Compounds

Several compounds share structural or functional similarities with L-Glutathione reduced-13C:

CompoundDescription
N-AcetylcysteineA precursor to cysteine that replenishes intracellular levels of glutathione.
CysteamineA thiol compound that acts as an antioxidant and can influence glutathione levels.
Alpha-Lipoic AcidA potent antioxidant that can regenerate other antioxidants including glutathione.
Reduced GlutathioneThe non-labeled version of glutathione that serves similar biological functions.

L-Glutathione reduced-13C is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies while retaining all biological activities associated with standard L-Glutathione .

XLogP3

-4.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

308.08716128 g/mol

Monoisotopic Mass

308.08716128 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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